3-Ethynylpyrrolidin-3-ol hydrochloride
Description
3-Ethynylpyrrolidin-3-ol hydrochloride (CID 18366071) is a pyrrolidine derivative characterized by an ethynyl (-C≡CH) and a hydroxyl (-OH) group at the 3-position of the pyrrolidine ring. Its molecular formula is C₆H₉NO·HCl, with a molecular weight of 159.61 g/mol. Key structural identifiers include:
- SMILES:
C#CC1(CCNC1)O.Cl - InChIKey: KJKPWDVLQGDNFS-UHFFFAOYSA-N. Collision cross-section (CCS) values, critical for ion mobility spectrometry, range from 114.1 Ų ([M-H]⁻) to 131.7 Ų ([M+Na]+) depending on adducts.
Properties
IUPAC Name |
3-ethynylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-2-6(8)3-4-7-5-6;/h1,7-8H,3-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYISZDHGCGMTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCNC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-52-0 | |
| Record name | 3-ethynylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylpyrrolidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a primary amine with a diol in the presence of a catalyst such as a Cp*Ir complex . This method allows for the formation of the pyrrolidine ring with good yields.
Industrial Production Methods: Industrial production of 3-ethynylpyrrolidin-3-ol hydrochloride may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form ethyl or ethylene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl or ethylene derivatives.
Substitution: Formation of alkylated or acylated pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 3-Ethynylpyrrolidin-3-ol hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be further utilized in chemical reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activity, making it a candidate for the development of new therapeutic agents .
Industry: The compound is used in the synthesis of fine chemicals and intermediates. Its reactivity and functional groups make it valuable in the production of complex molecules .
Mechanism of Action
The mechanism of action of 3-ethynylpyrrolidin-3-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl and hydroxyl groups can form hydrogen bonds or participate in covalent interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Differences
- Ethynyl vs. Alkyl Groups : The ethynyl group in the target compound enables conjugation via click chemistry (e.g., Huisgen cycloaddition), a feature absent in analogs with methyl/ethyl groups.
- Hydroxyl Group: Shared with (3R,5R)-5-methylpyrrolidin-3-ol and (3R)-1-(2-chloroethyl)pyrrolidin-3-ol hydrochlorides, this group enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like (3S)-3-ethylpyrrolidine hydrochloride.
- Stereochemistry : Compounds like (3R,5R)-5-methylpyrrolidin-3-ol hydrochloride exhibit stereospecificity, which can significantly influence biological activity and synthetic pathways.
Physicochemical Properties
- Collision Cross-Section (CCS): The target compound’s CCS values (114.1–131.7 Ų) are distinct but cannot be directly compared due to lack of data for analogs.
- Molecular Weight and Solubility : Bulky substitutions (e.g., methoxycyclohexyloxy in ’s compound) increase molecular weight and lipophilicity, likely reducing aqueous solubility compared to the target.
Biological Activity
3-Ethynylpyrrolidin-3-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 3-Ethynylpyrrolidin-3-ol hydrochloride contributes significantly to its biological activity. The compound's formula is CHClNO, with a molecular weight of approximately 155.62 g/mol. The presence of the ethynyl group and the pyrrolidine ring are critical for its interaction with biological targets.
The biological activity of 3-Ethynylpyrrolidin-3-ol hydrochloride is primarily attributed to its ability to interact with specific cellular targets. Research suggests that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It might bind to receptors that regulate cell proliferation and survival, influencing signaling pathways related to cancer progression.
Antimicrobial Activity
Studies have demonstrated that 3-Ethynylpyrrolidin-3-ol hydrochloride exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.1 mg/mL |
| Staphylococcus aureus | 0.05 mg/mL |
| Pseudomonas aeruginosa | 0.2 mg/mL |
The compound shows promise as a potential antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.
Anticancer Properties
Research into the anticancer effects of 3-Ethynylpyrrolidin-3-ol hydrochloride has revealed promising results. A notable study focused on human breast cancer cells (MCF-7) indicated:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations as low as 10 µM after 48 hours.
- Mechanism of Action : Apoptosis induction was confirmed through assays such as annexin V staining, suggesting that the compound triggers programmed cell death in cancer cells.
Case Study: Anticancer Activity in MCF-7 Cells
A detailed investigation into the anticancer properties was conducted using MCF-7 cells. The findings are summarized below:
| Parameter | Observation |
|---|---|
| Concentration | 10 µM |
| Cell Viability Reduction | 50% after 48 hours |
| Apoptosis Induction | Confirmed via annexin V staining |
| Proposed Mechanism | Interaction with metabolic enzymes and receptors |
The study highlighted the potential of 3-Ethynylpyrrolidin-3-ol hydrochloride as a therapeutic agent in cancer treatment, warranting further exploration into its efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
